Isoindolin-2-yl(5-methylpyrazin-2-yl)methanone
Description
Isoindolin-2-yl(5-methylpyrazin-2-yl)methanone is a heterocyclic compound featuring an isoindolinone core linked to a 5-methylpyrazine moiety via a ketone bridge. The compound’s unique architecture positions it as a candidate for pharmaceutical and materials science research, particularly in drug discovery targeting neurological or metabolic pathways.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(5-methylpyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-6-16-13(7-15-10)14(18)17-8-11-4-2-3-5-12(11)9-17/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFQLUMPNSCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoindolin-2-yl(5-methylpyrazin-2-yl)methanone typically involves the condensation of isoindoline derivatives with pyrazine derivatives under controlled conditions. One common method includes the reaction of isoindoline-2-carboxylic acid with 5-methylpyrazine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Isoindolin-2-yl(5-methylpyrazin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Isoindolin-2-yl(5-methylpyrazin-2-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isoindolin-2-yl(5-methylpyrazin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Isoindolin-2-yl(5-methylpyrazin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved often include the inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest analogs include cyclopentyl(1-indole-3-yl)methanone, 2-amino-3-morpholin-4-ylpyrazine, and indolin-2-one derivatives (e.g., hydrazone-functionalized indolinones). Key structural differences lie in:
- Core Heterocycles: The isoindolinone core distinguishes it from indole- or pyridazine-based methanones. Isoindolinone’s fused bicyclic system may reduce steric hindrance compared to indole derivatives, where bulky substituents at positions 2 and 3 disrupt spectral signatures .
- Substituent Effects: The 5-methylpyrazine group introduces moderate lipophilicity, contrasting with morpholino (in 2-amino-3-morpholin-4-ylpyrazine) or halogenated substituents (e.g., in 5-chloroisoxazolopyridines), which alter solubility and electronic profiles .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
- Spectral Behavior: Unlike indole-based methanones, the isoindolinone core lacks steric clashes, which could improve crystallinity and spectral resolution in structural studies.
Data Tables
Table 1: Structural and Functional Comparison of Heterocyclic Methanones
| Property | Target Compound | Cyclopentyl(1-Indole-3-yl)methanone | 2-Amino-3-morpholin-4-ylpyrazine |
|---|---|---|---|
| Core Heterocycle | Isoindolinone | Indole | Pyrazine |
| Key Substituent | 5-Methylpyrazine | Cyclopentyl | Morpholino |
| Molecular Weight (g/mol) | 239.28 | 213.28 | 180.21 |
| Solubility | Moderate (organic solvents) | Low (steric hindrance) | High (polar substituent) |
| Potential Bioactivity | Kinase modulation | Not reported | Kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
